D-ホモシトルリン

概要

説明

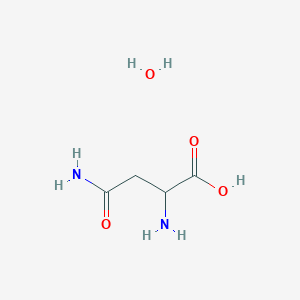

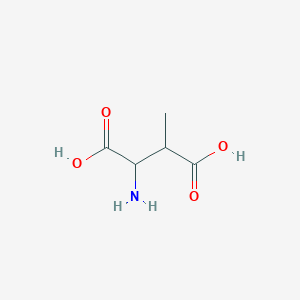

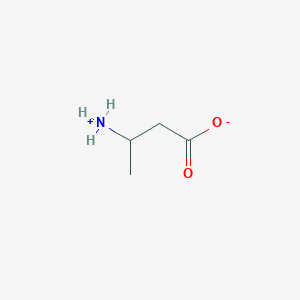

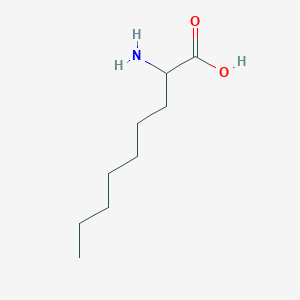

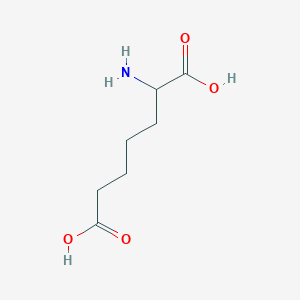

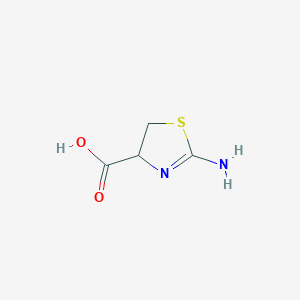

D-Homocitrulline is an amino acid that is structurally similar to citrulline but contains an additional methylene groupThis process involves the reaction of lysine with cyanate, which can be derived from urea or thiocyanate via the enzyme myeloperoxidase . D-Homocitrulline is often found in higher concentrations in individuals with urea cycle disorders and can be detected in biological fluids such as urine and blood .

科学的研究の応用

D-Homocitrulline has several scientific research applications, including:

Chemistry: Used as a marker for protein carbamoylation and to study post-translational modifications.

Biology: Investigated for its role in urea cycle disorders and its presence in biological fluids.

Medicine: Studied as a potential biomarker for chronic kidney disease and other metabolic disorders.

Industry: Utilized in the synthesis of polypeptides and other amino acid derivatives.

作用機序

Target of Action

D-Homocitrulline, a structural homolog to citrulline, can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain . The primary targets of D-Homocitrulline are the lysine residues present in proteins .

Mode of Action

The formation of D-Homocitrulline, known as carbamoylation or carbamylation, occurs when lysine residues in the polypeptide chain react nonenzymatically with cyanate . Cyanate is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . This modification alters the protein’s structure and function, leading to various downstream effects.

Biochemical Pathways

D-Homocitrulline is involved in essential metabolic pathways such as the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals . The formation of D-Homocitrulline, or carbamylation, predominantly takes place in two types of situations in humans: uremia and inflammation .

Pharmacokinetics

Instead, its formation is likely influenced by the levels of its precursors (lysine, cyanate, urea, and thiocyanate) and the presence of the enzyme myeloperoxidase .

Result of Action

The carbamylation of proteins, resulting in the formation of D-Homocitrulline, can alter protein structural and functional properties . This alteration is involved in the progression of various diseases, as carbamylation-derived products are bioactive compounds that trigger specific and inappropriate cellular responses . For instance, carbamylation may promote hormone and enzyme inactivation .

Action Environment

The formation of D-Homocitrulline is influenced by environmental factors. For example, smoking increases the circulating thiocyanate concentration and thus enhances the carbamylation of proteins . Furthermore, conditions that cause carbamylation, in particular the use of high concentrations of urea, should be avoided when studying the presence of citrulline in tissues or in a protein .

生化学分析

Biochemical Properties

D-Homocitrulline is formed from lysine residues in the polypeptide chain by the action of cyanate . This process takes place predominantly in two types of situations: uremia and inflammation .

Cellular Effects

The presence of D-Homocitrulline in tissues or in a protein can affect cellular function. It is imperative to avoid conditions that cause carbamoylation, in particular the use of high concentrations of urea .

Molecular Mechanism

The molecular mechanism of D-Homocitrulline involves the nonenzymatic reaction between free lysines of proteins or peptides and a carbamylating agent, i.e., isocyanic acid or carbamoyl-phosphate .

Dosage Effects in Animal Models

It is known that carbamoylation, the process that forms D-Homocitrulline, can be enhanced in certain situations such as uremia .

Metabolic Pathways

D-Homocitrulline is involved in metabolic pathways related to the nonenzymatic reaction between free lysines of proteins or peptides and a carbamylating agent .

Transport and Distribution

It is known that D-Homocitrulline can be present in proteins and peptides as a product of posttranslational modification .

Subcellular Localization

It is known that D-Homocitrulline can be present in proteins and peptides as a product of posttranslational modification .

準備方法

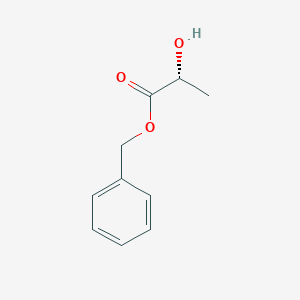

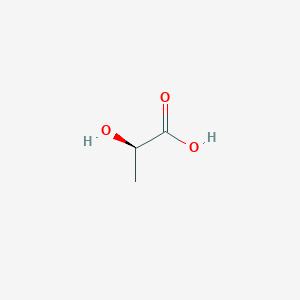

Synthetic Routes and Reaction Conditions: D-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release D-Homocitrulline . This method is environmentally friendly and suitable for industrial production.

Industrial Production Methods: The industrial production of D-Homocitrulline typically involves chemical synthesis due to its efficiency and scalability. The process includes the hydrolysis of L-arginine under alkaline conditions, followed by the removal of by-products such as ornithine and urea. The use of copper salts and sulfides ensures the protection and deprotection of amino groups, resulting in high-purity D-Homocitrulline .

化学反応の分析

Types of Reactions: D-Homocitrulline undergoes various chemical reactions, including:

Carbamoylation: The formation of D-Homocitrulline from lysine residues through the reaction with cyanate.

Hydrolysis: The breakdown of D-Homocitrulline into its constituent amino acids under acidic or basic conditions.

Common Reagents and Conditions:

Cyanate: Used in the carbamoylation process to convert lysine to D-Homocitrulline.

Copper Salts and Sulfides: Used in the synthetic preparation to protect and deprotect amino groups.

Major Products:

Carbamoylated Proteins: Proteins modified with D-Homocitrulline residues.

Lysine Derivatives: Formed through the hydrolysis of D-Homocitrulline.

類似化合物との比較

Citrulline: An amino acid involved in the urea cycle and nitric oxide production.

Lysine: A precursor to D-Homocitrulline through the process of carbamoylation.

D-Homocitrulline’s unique formation and role in protein modification make it a valuable compound for scientific research and industrial applications.

特性

IUPAC Name |

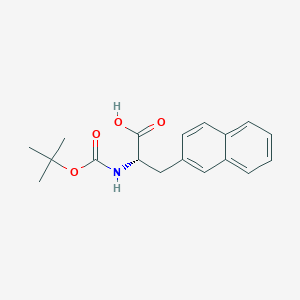

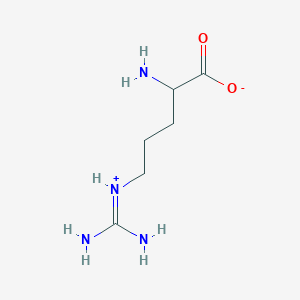

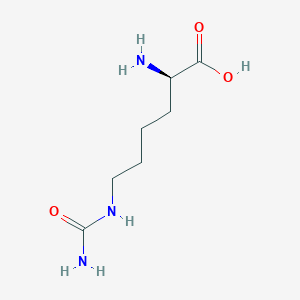

(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426461 | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-96-4 | |

| Record name | N6-(Aminocarbonyl)-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。